molecular formula C6H6N2O3 B189815 Methyl 6-hydroxypyrazine-2-carboxylate CAS No. 13924-98-6

Methyl 6-hydroxypyrazine-2-carboxylate

Cat. No.: B189815
CAS No.: 13924-98-6
M. Wt: 154.12 g/mol
InChI Key: ANVMLKSUJLMCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxypyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol It is characterized by a pyrazine ring substituted with a hydroxyl group at the 6-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxypyrazine-2-carboxylate typically involves the esterification of 6-hydroxypyrazine-2-carboxylic acid. One common method is the reaction of 6-hydroxypyrazine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

6-Hydroxypyrazine-2-carboxylic acid+MethanolH2SO4Methyl 6-hydroxypyrazine-2-carboxylate+Water\text{6-Hydroxypyrazine-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 6-Hydroxypyrazine-2-carboxylic acid+MethanolH2​SO4​​Methyl 6-hydroxypyrazine-2-carboxylate+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of 6-oxo-pyrazine-2-carboxylate.

    Reduction: Formation of 6-hydroxypyrazine-2-methanol.

    Substitution: Formation of 6-halopyrazine-2-carboxylate derivatives.

Scientific Research Applications

Methyl 6-hydroxypyrazine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 6-hydroxypyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-(hydroxymethyl)pyridine-2-carboxylate

Comparison: Methyl 6-hydroxypyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications .

Properties

IUPAC Name

methyl 6-oxo-1H-pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVMLKSUJLMCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340571
Record name methyl 6-hydroxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-98-6
Record name methyl 6-hydroxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.